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Introduction to ATTO 594 for Flow Cytometry

ATTO 594 is a robust and versatile fluorescent dye belonging to the rhodamine family,
increasingly utilized in flow cytometry (FACS) applications.[1][2] Its favorable photophysical
properties make it an excellent choice for identifying and quantifying cell populations in
complex biological samples. Key characteristics of ATTO 594 include strong absorption, a high
fluorescence quantum yield, and notable photostability, which are critical for generating bright
and reproducible staining in flow cytometry experiments.[1] Furthermore, its excellent water
solubility simplifies antibody conjugation and subsequent cell staining procedures.[1]

ATTO 594 is optimally excited by the yellow-green (561 nm) or yellow (594 nm) lasers
commonly found on modern flow cytometers and exhibits a distinct emission profile in the
orange-red region of the spectrum.[3][4] This positions it as a valuable fluorochrome for
multicolor panel design, filling a spectral niche that can be compatible with a wide array of other
commonly used dyes.

This document provides detailed application notes and experimental protocols for the effective
use of ATTO 594-conjugated antibodies in flow cytometry, with a focus on both cell surface and
intracellular staining applications, including the analysis of key signaling pathways.
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Spectroscopic and Photophysical Properties of
ATTO 594

A thorough understanding of the spectral properties of ATTO 594 is fundamental for successful
integration into multicolor flow cytometry panels. The key quantitative data for ATTO 594 are
summarized in the table below.

Property Value Reference
Excitation Maximum (Aex) ~601 nm [1]
Emission Maximum (Aem) ~627 nm [1]
Molar Extinction Coefficient (g) 120,000 cm—iM—1 [5]
Fluorescence Quantum Yield

0.85-0.90 [5]
(P)
Recommended Laser Line 561 nm or 594 nm [3114]
Common Emission Filter 610/20 BP or similar [1]

Designing Multicolor Flow Cytometry Panels with
ATTO 594

Effective multicolor panel design is crucial for resolving distinct cell populations with high
fidelity. When incorporating ATTO 594 into a panel, several factors must be considered to
minimize spectral overlap and maintain data quality.

Key Considerations for Panel Design:

« Instrument Configuration: Before designing a panel, it is essential to be familiar with the
specific lasers and filter sets of your flow cytometer.[6]

e Antigen Density: Pair bright fluorochromes like ATTO 594 with antibodies targeting antigens
with low or unknown expression levels to maximize the signal-to-noise ratio.[7][8] For highly
expressed antigens, dimmer fluorochromes may be more appropriate to avoid excessive
signal that can increase spillover into adjacent channels.
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o Spectral Overlap: ATTO 594 has the potential to exhibit spectral overlap with other
fluorochromes excited by the 561 nm laser, such as PE and its tandems (e.g., PE-Cy5, PE-
Cy7). Careful selection of filter sets and meticulous compensation are required to address
this.[2][9] It is advisable to use a spectra viewer to visualize the emission profiles of all
fluorochromes in your panel to anticipate potential overlap.

o Compensation: Due to spectral overlap, proper compensation is a critical step in any
multicolor flow cytometry experiment.[10][11] Single-stained compensation controls for each
fluorochrome, including ATTO 594, are mandatory to calculate the correct compensation
matrix.[6]

Example Multicolor Immunophenotyping Panel with
ATTO 594:

This example panel is designed for the identification of major lymphocyte subsets in human
peripheral blood mononuclear cells (PBMCs) and can be adapted based on the specific
research question and available instrument configuration.

Emission Filter Target Antigen

Marker Fluorochrome Laser (nm) .
(nm) Density
CD3 FITC 488 530/30 High
CD4 PerCP-Cy5.5 488 695/40 High
CD8 APC 640 670/30 High
CD19 PE 561 585/42 Moderate
CD56 ATTO 594 561 610/20 Low/Moderate
Live/Dead Bv421 405 450/50 N/A

Experimental Protocols
Protocol 1: Cell Surface Staining with ATTO 594-
Conjugated Antibodies
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This protocol outlines the steps for staining cell surface antigens on suspended cells, such as
PBMCs.

Materials:

ATTO 594-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Single-cell suspension (e.g., PBMCs)

FACS tubes (5 mL polystyrene round-bottom tubes)

Centrifuge

Procedure:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 107 cells/mL in
ice-cold Flow Cytometry Staining Buffer.

e Aliquot Cells: Add 100 pL of the cell suspension (1 x 10° cells) to each FACS tube.

e Fc Receptor Blocking (Optional but Recommended): To prevent non-specific binding of
antibodies to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at
4°C.

e Antibody Staining: Add the predetermined optimal concentration of the ATTO 594-conjugated
antibody to the cells.

 Incubation: Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.

e Washing: Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at
300-400 x g for 5 minutes at 4°C.

o Decant Supernatant: Carefully decant the supernatant without disturbing the cell pellet.

e Resuspension: Resuspend the cell pellet in 300-500 pL of Flow Cytometry Staining Buffer.
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e Acquisition: Analyze the samples on a flow cytometer equipped with a 561 nm or 594 nm
laser.

Cell Surface Staining Workflow

Prepare Single-Cell Aliquot Cells Fc Receptor Block Add ATTO 594 Incubate
Suspension (1x10”6 per tube) (Optional) Antibody (30 min, 4°C, dark)

Acquire on
Flow Cytometer

Wash with
Staining Buffer

Centrifuge }—»

Resuspend in
Staining Buffer

Click to download full resolution via product page

Workflow for cell surface staining with ATTO 594.

Protocol 2: Intracellular Staining for Signaling Pathway
Analysis

This protocol is designed for the detection of intracellular antigens, such as phosphorylated
signaling proteins, using ATTO 594-conjugated antibodies. This example focuses on the
analysis of the STAT signaling pathway.

Materials:

ATTO 594-conjugated antibody to a phosphorylated signaling protein (e.g., p-STAT1)
o Cell stimulation reagents (e.g., cytokines like IFN-a)

» Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

o Permeabilization Buffer (e.g., 0.1% Triton X-100 or ice-cold 90% methanol)

e Flow Cytometry Staining Buffer

 Single-cell suspension

e FACS tubes

o Centrifuge
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Procedure:

o Cell Stimulation (Optional): If studying a signaling pathway, stimulate the cells with the
appropriate agonist for the recommended time and temperature to induce phosphorylation of
the target protein. Include an unstimulated control.

» Fixation: After stimulation, immediately fix the cells by adding Fixation Buffer and incubating
for 15-20 minutes at room temperature. This cross-links the proteins and preserves the
phosphorylation state.

o Washing: Wash the cells with Flow Cytometry Staining Buffer as described in Protocol 1.

e Permeabilization: Resuspend the fixed cells in Permeabilization Buffer and incubate for 15-
30 minutes at room temperature or on ice, depending on the buffer used. This allows the
antibody to access intracellular epitopes.

e Washing: Wash the cells with Permeabilization Buffer.

« Intracellular Staining: Resuspend the permeabilized cells in Permeabilization Buffer and add
the ATTO 594-conjugated antibody.

e Incubation: Incubate for 30-60 minutes at room temperature in the dark.

e Washing: Wash the cells twice with Permeabilization Buffer.

e Resuspension: Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
e Acquisition: Analyze the samples on a flow cytometer.

Analysis of Intracellular Signaling Pathways

Flow cytometry is a powerful tool for dissecting signaling cascades at the single-cell level. By
using phospho-specific antibodies conjugated to bright fluorochromes like ATTO 594,
researchers can quantify the activation state of key signaling nodes in different cell populations.

Example Signhaling Pathway for Flow Cytometric
Analysis: The JAK-STAT Pathway
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The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a
critical signaling cascade involved in immunity, cell growth, and differentiation.[12][13]
Cytokines binding to their receptors activate JAKs, which in turn phosphorylate STAT proteins.
[13] These phosphorylated STATs then dimerize and translocate to the nucleus to regulate
gene expression.[13] Phospho-specific flow cytometry can be used to measure the levels of
phosphorylated STATSs in response to cytokine stimulation.[14][15]
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Simplified diagram of the JAK-STAT signaling pathway.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15552726?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

ATTO 594 is a valuable addition to the palette of fluorochromes available for flow cytometry. Its
brightness, photostability, and distinct spectral properties make it well-suited for both
immunophenotyping and the analysis of intracellular signaling events. By following the detailed
protocols and considering the principles of multicolor panel design outlined in these application
notes, researchers can effectively leverage the capabilities of ATTO 594 to generate high-
quality, reproducible flow cytometry data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. leica-microsystems.com [leica-microsystems.com]

. ucl.ac.uk [ucl.ac.uk]

. vectorlabs.com [vectorlabs.com]

. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]
. site.hypoxyprobe.com [site.hypoxyprobe.com]

. bio-rad-antibodies.com [bio-rad-antibodies.com]

. bdbiosciences.com [bdbiosciences.com]

. Expansion of Fluorophores for Spectral Flow Cytometry - FluoroFinder [fluorofinder.com]

°
(] [e0] ~ (o)) )] EaN w N -

. protilatky.cz [protilatky.cz]
e 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
e 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

e 12. Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the
JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nim.nih.gov]

e 13. JAK-STAT Signaling Pathway, Antibodies, ELISAS, Luminex Assays & Growth Factors |
Thermo Fisher Scientific - US [thermofisher.com]

e 14. academic.oup.com [academic.oup.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15552726?utm_src=pdf-body
https://www.benchchem.com/product/b15552726?utm_src=pdf-body
https://www.benchchem.com/product/b15552726?utm_src=pdf-custom-synthesis
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/atto_594.pdf
https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-selecting_reagents_for_multicolour_immunophenotyping_assay_0.pdf
https://vectorlabs.com/products/azdye-594-tco/
https://www.aatbio.com/resources/assaywise/2017-6-2/a-practical-guide-for-use-of-pe-and-apc-in-flow-cytometry
http://site.hypoxyprobe.com/knowledge-center-articles/HP-ATTO-594-Antibody-Insert-2025.pdf
https://www.bio-rad-antibodies.com/10-tips-tricks-for-the-design-of-multi-color-flow-panels.html
https://www.bdbiosciences.com/content/dam/bdb/marketing-documents/BD_Webinar-MulticolorFlowCytometry_PriniclesofpanelDesign_01_09.pdf
https://fluorofinder.com/dyes-for-spectral/
https://www.protilatky.cz/media/pdf/multicolor-flow-cytometry-guide.pdf
https://www.bio-rad-antibodies.com/flow-cytometry-fluorescence-compensation.html
https://medschool.cuanschutz.edu/docs/librariesprovider52/main-research/shared-resources/flow-cytometry/cell-analysis/compensation-and-fmo-controls.pdf?sfvrsn=5a1996b9_2
https://pubmed.ncbi.nlm.nih.gov/22261016/
https://pubmed.ncbi.nlm.nih.gov/22261016/
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/signaling-pathways/jak-stat/jak-stat-overview.html
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/signaling-pathways/jak-stat/jak-stat-overview.html
https://academic.oup.com/jnci/article/96/17/1331/2520925
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» 15. Flow cytometric analysis of cytokine receptor signal transduction - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [ATTO 594 in Flow Cytometry (FACS) Applications:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552726#atto-594-in-flow-cytometry-facs-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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